2-(2-Methoxyethyl)benzenesulfonamide

Description

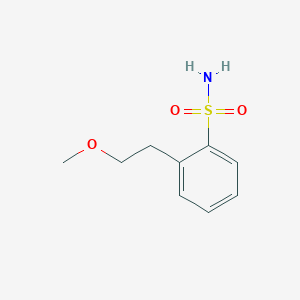

2-(2-Methoxyethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a methoxyethyl (-CH₂CH₂OCH₃) substituent at the ortho-position of the benzene ring. Benzenesulfonamides are widely studied for their diverse biological activities, including enzyme inhibition (e.g., histone deacetylases, carbonic anhydrases) and therapeutic applications in diabetes, fungal infections, and cancer .

Properties

Molecular Formula |

C9H13NO3S |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

2-(2-methoxyethyl)benzenesulfonamide |

InChI |

InChI=1S/C9H13NO3S/c1-13-7-6-8-4-2-3-5-9(8)14(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) |

InChI Key |

GRNBESYCUANFCS-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1=CC=CC=C1S(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological activity of benzenesulfonamides is highly dependent on substituent type, position, and chain length. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Key Research Findings

Antihyperglycemic Activity

Compounds like 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide (MW: 368.8) demonstrated potent antihyperglycemic effects, reducing serum glucose by up to 52% in preclinical studies. This activity is attributed to the sulfonylurea-like moiety, which enhances insulin secretion . In contrast, the shorter methoxyethyl chain in this compound may lack this specificity but could optimize pharmacokinetic properties like solubility .

Enzyme Inhibition

The boronic acid derivative [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid (MW: ~316.12) showed strong inhibition of Magnaporthe oryzae RPD3 histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (IC₅₀: 1.5 µM) .

Structural Robustness

4-(2-(4-Oxo-2-thioxoquinazolin-3-yl)ethyl)benzenesulfonamide (MW: ~346.43) highlights how fused heterocyclic rings (e.g., quinazolinone) improve stability and target engagement. However, such modifications may reduce bioavailability compared to simpler methoxyethyl analogs .

Physicochemical Properties

- Solubility: Methoxyethyl and methoxyethoxy groups enhance water solubility compared to non-polar substituents (e.g., chloro or aryl groups) .

- Stability : Sulfonamides with electron-withdrawing groups (e.g., chloro in 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide) exhibit higher metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.